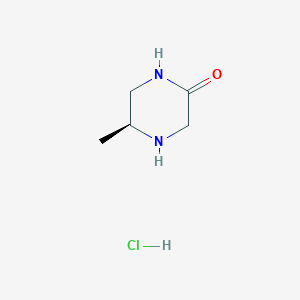

(5S)-5-methyl-2-piperazinone hydrochloride

CAS No.: 1609388-47-7

Cat. No.: VC5155865

Molecular Formula: C5H11ClN2O

Molecular Weight: 150.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609388-47-7 |

|---|---|

| Molecular Formula | C5H11ClN2O |

| Molecular Weight | 150.61 |

| IUPAC Name | (5S)-5-methylpiperazin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C5H10N2O.ClH/c1-4-2-7-5(8)3-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1 |

| Standard InChI Key | DIZRUANCFYJHNH-WCCKRBBISA-N |

| SMILES | CC1CNC(=O)CN1.Cl |

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

(5S)-5-Methyl-2-piperazinone hydrochloride consists of a six-membered piperazinone ring, where the 2-position is oxidized to a ketone, and the 5-position bears a methyl group in the S-configuration . The hydrochloride salt form enhances stability and solubility, as evidenced by its crystalline structure and hygroscopic nature. The IUPAC name, (5S)-5-methylpiperazin-2-one hydrochloride, reflects its stereochemistry and functional groups .

Table 1: Key Computed Properties of (5S)-5-Methyl-2-piperazinone Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 150.61 g/mol |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 0 |

| Exact Mass | 150.0559907 Da |

Data derived from PubChem highlight its non-rotatable structure and hydrogen-bonding capacity, which influence its reactivity and pharmacokinetic profile.

Stereochemical Significance

The S-configuration at the 5-position is critical for interactions with chiral biological targets. The InChIKey DIZRUANCFYJHNH-WCCKRBBISA-N uniquely identifies this enantiomer, distinguishing it from its R-counterpart . Computational models confirm the stability of this configuration, which is preserved in synthetic routes involving reductive amination or cyclization .

Synthesis and Production Methods

Isolation and Purification

The hydrochloride salt is typically isolated via extraction with dichloroethane or ethyl acetate, followed by column chromatography . Crystallization from ethanol/water mixtures enhances purity, as noted in protocols for analogous compounds .

Physicochemical and Spectroscopic Properties

Solubility and Stability

(5S)-5-Methyl-2-piperazinone hydrochloride is soluble in polar aprotic solvents (e.g., DMSO, methanol) but insoluble in non-polar solvents like hexane. Its stability under ambient conditions is attributed to the hydrochloride counterion, which mitigates degradation .

Spectroscopic Characterization

-

IR Spectroscopy: Expected bands include at ~1634 cm and at ~3312 cm .

-

NMR: The -NMR spectrum would show a singlet for the methyl group ( 1.2–1.4 ppm) and multiplets for the piperazinone protons ( 3.0–4.0 ppm) .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound’s piperazinone core is a privileged structure in drug design, featured in protease inhibitors and neuromodulators. For instance, WO2021059220A1 highlights the use of analogous piperidine-morpholine hybrids as dual inhibitors of chitinases, suggesting potential anti-inflammatory applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume